2-Methyl-d3-2-propyl-1,3-propanediol
Overview
Description
2-Methyl-d3-2-propyl-1,3-propanediol is a deuterated form of 2-Methyl-2-propyl-1,3-propanediol, a simple alkyl diol. This compound is notable for its applications in various fields, including pharmaceuticals and materials science. The deuterated version is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinct isotopic signature .
Mechanism of Action
Target of Action
2-Methyl-d3-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol which has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .
Mode of Action
MPP produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Biochemical Pathways
It is known that it is a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . These tranquilizers are known to affect the central nervous system, suggesting that MPP may also interact with biochemical pathways in the central nervous system.
Result of Action
The primary result of MPP’s action is the induction of sedation, anticonvulsant effects, and muscle relaxation . It achieves this by causing reversible flaccid paralysis of skeletal muscles .
Action Environment
The action environment of MPP is likely to be the central nervous system, given its sedative, anticonvulsant, and muscle relaxant effects . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence MPP’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Methyl-d3-2-propyl-1,3-propanediol is involved in various biochemical reactions. It is a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives
Cellular Effects
It is known to have sedative, anticonvulsant, and muscle relaxant effects , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through its role as a precursor and metabolite of tranquilizers and other derivatives
Temporal Effects in Laboratory Settings
It is known to be a stable compound
Metabolic Pathways
It is known to be a precursor and metabolite of tranquilizers and other derivatives , suggesting that it interacts with enzymes or cofactors in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through several methods. One common approach involves the aldol addition of 2-methylvaleraldehyde with formaldehyde, followed by hydrogenation . Another method includes the hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The deuterated version, 2-Methyl-d3-2-propyl-1,3-propanediol, is typically synthesized using deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2-Methyl-2-propyl-1,3-propanediol often employs large-scale aldol addition and hydrogenation processes. The use of deuterated reagents in an industrial setting requires careful handling and precise reaction conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d3-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Methyl-d3-2-propyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of sedatives and muscle relaxants.
Industry: Applied in the production of polymers and coatings due to its stability and reactivity
Comparison with Similar Compounds
2-Methyl-d3-2-propyl-1,3-propanediol can be compared with other similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
Carisoprodol: A muscle relaxant that is a derivative of 2-Methyl-2-propyl-1,3-propanediol.
Meprobamate: An anxiolytic drug that is also derived from 2-Methyl-2-propyl-1,3-propanediol
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and reaction pathways.
Biological Activity
2-Methyl-d3-2-propyl-1,3-propanediol, also known as 2-(2H3)Methyl-2-propyl-1,3-propanediol, is a deuterated derivative of 2-methyl-2-propyl-1,3-propanediol. This compound has garnered interest in the field of medicinal chemistry due to its unique isotopic labeling, which may influence its biological activity and pharmacokinetics. This article explores its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H13D3O2
- Molecular Weight : 135.219 g/mol
- Density : 0.9±0.1 g/cm³
- Boiling Point : 234.0°C at 760 mmHg
- Flash Point : 100.5±13.0°C
Pharmacokinetics and Metabolism
Deuteration can significantly affect the pharmacokinetic properties of compounds. Research indicates that deuterated compounds often exhibit altered metabolic pathways and half-lives compared to their non-deuterated counterparts. For instance, a study highlighted that deuterium substitution can lead to reduced metabolic rates and increased stability of the drug in biological systems, potentially enhancing therapeutic efficacy and reducing side effects .
Anticonvulsant Properties
Preliminary studies suggest that this compound exhibits anticonvulsant activity. This property may be attributed to its ability to modulate neurotransmitter release or enhance GABAergic activity in the central nervous system. The compound's structural similarity to other known anticonvulsants warrants further investigation into its mechanism of action and efficacy in seizure models .
Muscle Relaxation Effects
In addition to its anticonvulsant properties, the compound has been noted for its muscle relaxant effects. This could be beneficial in conditions characterized by muscle spasticity or tension. The biological mechanism may involve interaction with neuromuscular junctions or central nervous system pathways that regulate muscle tone .
Study on Deuterated Compounds
A review article discussed various deuterated compounds and their pharmacological profiles, emphasizing the advantages of using deuterium-labeled drugs in clinical settings. The findings indicated that deuterated versions of certain compounds exhibited improved safety profiles and therapeutic indices due to their modified metabolic pathways .
Clinical Implications
In a clinical context, the application of this compound could extend to treating neurological disorders where modulation of neurotransmitter systems is crucial. Ongoing research is required to establish dosage guidelines and assess long-term effects .
Summary Table of Biological Activities
Activity | Description |
---|---|
Anticonvulsant | Potential modulation of GABAergic activity; requires further research |
Muscle Relaxation | May alleviate muscle spasticity; mechanism needs exploration |
Pharmacokinetic Benefits | Altered metabolism due to deuteration; potential for improved therapeutic outcomes |
Properties
IUPAC Name |
2-propyl-2-(trideuteriomethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849617 | |
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185023-23-7 | |
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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